1-Isopropyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione
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Overview
Description
1-Isopropyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione is a chemical compound . It is used for research and development purposes .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Isopropyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione include its melting point, boiling point, density, molecular formula, molecular weight, and other physical properties .Scientific Research Applications
Synthesis and Chemical Reactivity
The synthesis of oxazine derivatives, including those structurally related to 1-Isopropyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione, has been extensively studied due to their importance in organic synthesis and potential pharmaceutical applications. Sainsbury (1991) reviewed the literature on 1,2-oxazines and related compounds, emphasizing their synthesis via the dehydration of dihydro-oxazines and their utility as electrophilic reagents in various chemical reactions (Sainsbury, 1991). This foundational work highlights the versatility of oxazine derivatives in organic synthesis, which could extend to the specific synthesis and functionalization of 1-Isopropyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione.
Application in Medicinal Chemistry and Pharmaceuticals
The pyranopyrimidine core, closely related to the pyrimido[4,5-D][1,3]oxazine structure, is identified as a key precursor for medicinal and pharmaceutical industries due to its broad synthetic and biological applicability. Parmar, Vala, and Patel (2023) discussed the synthetic pathways and the application of hybrid catalysts in developing pyranopyrimidine scaffolds, underscoring the relevance of such structures in the synthesis of lead molecules for pharmaceutical research (Parmar, Vala, & Patel, 2023). This review suggests that the pyrimido[4,5-D][1,3]oxazine core could similarly be explored for its pharmaceutical potential.
Biological Activities
The diverse biological activities of structures similar to 1-Isopropyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione have made them subjects of intensive investigation. Waisser and Kubicová (1993) highlighted the antibacterial, antituberculous, and anti-inflammatory properties of 3-aryl-2H,4H-benz(e)(1,3)oxazine derivatives, indicating a wide range of potential biological activities that could also be explored for 1-Isopropyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione (Waisser & Kubicová, 1993).
Safety And Hazards
properties
IUPAC Name |
7-phenyl-1-propan-2-ylpyrimido[4,5-d][1,3]oxazine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-9(2)18-13-11(14(19)21-15(18)20)8-16-12(17-13)10-6-4-3-5-7-10/h3-9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQUUOBFAUSLCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=NC(=NC=C2C(=O)OC1=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.